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molecular formula C10H8N2 B8805427 4-Methyl-1h-indole-5-carbonitrile CAS No. 671215-70-6

4-Methyl-1h-indole-5-carbonitrile

Cat. No. B8805427
M. Wt: 156.18 g/mol
InChI Key: ABJVCZGZCOSCTG-UHFFFAOYSA-N
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Patent
US06890947B2

Procedure details

4.71 g (18.5 mmol) of 5-bromo-4-methyl-1H-indole-2-carboxylic acid and 5.03 g (56.2 mmol) of cuprous cyanide were dissolved in 35 ml of quinoline and the solution heated at 230° C. for 90 minutes. The reaction mixture was then cooled down to ambient temperature and poured onto crashed ice. The pH was adjusted to pH 2-3 and the mixture subsequently extracted 3 times with ether. The combined organic phases were washed with water, dried over magnesium sulfate and evaporated to give a crude product which was purified by chromatography (silicagel, eluent: gradient of n-heptane/ethyl acetate) to yield 2.36 g of 4-methyl-1H-indole-5-carbonitrile as light brown solid.
Quantity
4.71 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:14])=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](C(O)=O)=[CH:5]2.[N:15]1C2C(=CC=CC=2)C=C[CH:16]=1>>[CH3:14][C:3]1[C:2]([C:16]#[N:15])=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2

Inputs

Step One
Name
Quantity
4.71 g
Type
reactant
Smiles
BrC=1C(=C2C=C(NC2=CC1)C(=O)O)C
Name
cuprous cyanide
Quantity
5.03 g
Type
reactant
Smiles
Name
Quantity
35 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled down to ambient temperature
ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
the mixture subsequently extracted 3 times with ether
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (silicagel, eluent: gradient of n-heptane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=CNC2=CC=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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